3-Chloro-2-hydroxybenzamide
Overview
Description
3-Chloro-2-hydroxybenzamide: is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is a derivative of benzamide, where a chlorine atom is substituted at the third position and a hydroxyl group at the second position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
3-Chloro-2-hydroxybenzamide, a derivative of niclosamide, primarily targets cancer cells . It exhibits significant cytotoxicity against HL-60 cells, a human leukemia cell line .
Mode of Action
The compound interacts with its targets by inhibiting multiple oncogenic pathways such as Wnt/β-catenin, PI3K/AKT, MAPK/ERK, and STAT3 . This interaction results in the reduction of cell viability, thereby exhibiting its anticancer activity .
Biochemical Pathways
This compound affects several biochemical pathways. It down-regulates pro-survival signaling pathways including Wnt/β-catenin, PI3K/AKT, MAPK/ERK, and STAT3 . This leads to downstream effects such as increased protein ubiquitination, ER stress, and autophagy .
Pharmacokinetics
Studies on niclosamide, from which it is derived, indicate that it has poor oral bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include cytotoxicity against cancer cells, particularly HL-60 cells . It also induces increased protein ubiquitination, ER stress, and autophagy in these cells .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds
Biochemical Analysis
Biochemical Properties
3-Chloro-2-hydroxybenzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit significant cytotoxicity against HL-60 cells . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
In cellular contexts, this compound has been found to influence cell function in various ways. For example, it has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the type of cell and the specific cellular processes involved.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms can vary depending on the biochemical and cellular context.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in various ways. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can vary depending on the specific cellular context. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-hydroxybenzamide can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzoic acid with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the corresponding hydroxamic acid. This intermediate is then treated with a dehydrating agent, such as thionyl chloride, to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 3-chloro-2-hydroxybenzoic acid.
Reduction: Formation of 3-chloro-2-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes
Comparison with Similar Compounds
- 3-Chloro-4-hydroxybenzamide
- 2-Chloro-3-hydroxybenzamide
- 3-Chloro-2-hydroxybenzoic acid
Comparison: 3-Chloro-2-hydroxybenzamide is unique due to the specific positioning of the chlorine and hydroxyl groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-chloro-2-hydroxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMUYHVTHLCYQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29956-84-1 | |
Record name | 3-chloro-2-hydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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